BenchChemオンラインストアへようこそ!

3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-amine;dihydrochloride

Lipophilicity Drug-likeness Lead optimization

3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-amine dihydrochloride (CAS 2490418-53-4; molecular formula C₇H₁₄Cl₂N₄; MW 225.12 g/mol) is a bicyclic heterocyclic building block combining a partially saturated pyridine (piperidine) ring fused to a 1,2,4-triazole, featuring a methyl group at the 3-position and a primary amine at the 7-position, isolated as the dihydrochloride salt. The 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine core is recognized as a privileged, non-flat, lead-like scaffold with demonstrated utility across multiple therapeutic programs, including GLP-1 secretagogues for diabetes, γ-secretase modulators for Alzheimer's disease, and c-Met kinase inhibitors for oncology.

Molecular Formula C7H14Cl2N4
Molecular Weight 225.12
CAS No. 2490418-53-4
Cat. No. B3003400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-amine;dihydrochloride
CAS2490418-53-4
Molecular FormulaC7H14Cl2N4
Molecular Weight225.12
Structural Identifiers
SMILESCC1=NN=C2N1CCC(C2)N.Cl.Cl
InChIInChI=1S/C7H12N4.2ClH/c1-5-9-10-7-4-6(8)2-3-11(5)7;;/h6H,2-4,8H2,1H3;2*1H
InChIKeyVZASBRXHTSSCJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-amine Dihydrochloride (CAS 2490418-53-4): Compound Identity and Scaffold Context


3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-amine dihydrochloride (CAS 2490418-53-4; molecular formula C₇H₁₄Cl₂N₄; MW 225.12 g/mol) is a bicyclic heterocyclic building block combining a partially saturated pyridine (piperidine) ring fused to a 1,2,4-triazole, featuring a methyl group at the 3-position and a primary amine at the 7-position, isolated as the dihydrochloride salt . The 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine core is recognized as a privileged, non-flat, lead-like scaffold with demonstrated utility across multiple therapeutic programs, including GLP-1 secretagogues for diabetes, γ-secretase modulators for Alzheimer's disease, and c-Met kinase inhibitors for oncology [1][2][3]. The specific 3-methyl-7-amine substitution pattern distinguishes this compound from other regioisomeric and des-methyl analogs within the same scaffold family [4].

Why 3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-amine Dihydrochloride Cannot Be Replaced by Generic In-Class Analogs


Although the 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine scaffold appears in multiple bioactive series, minor structural variations produce profound differences in target engagement, selectivity, and ADME properties. The 3-methyl group on the triazole ring modulates both lipophilicity (cLogP of the core fragment = 0.185) and metabolic stability relative to the des-methyl or 3-trifluoromethyl analogs, while the 7-amine position confers distinct hydrogen-bonding geometry compared to the 6-ylmethylamine or 8-amine regioisomers that have been optimized in GLP-1 secretagogue and γ-secretase modulator programs, respectively [1][2]. The tetrahydro (partially saturated) ring system additionally differentiates this compound from fully aromatic triazolopyridines by increasing fraction sp³ (Fsp³) and three-dimensionality, factors repeatedly associated with improved clinical developability and reduced off-target promiscuity [3]. Consequently, substituting this specific compound with a generic triazolopyridine building block risks losing the precise steric, electronic, and conformational features required for a given structure-activity relationship (SAR) or synthetic sequence.

Quantitative Differentiation Evidence: 3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-amine Dihydrochloride vs. Closest Analogs


Lipophilicity Control: 3-Methyl vs. 3-Trifluoromethyl Substitution and Implications for Ligand-Lipophilicity Efficiency (LLE)

The 3-methyl substituent provides a calculated logP (cLogP) of 0.185 for the core fragment, substantially lower than the estimated cLogP of the 3-trifluoromethyl analog, which is predicted to exceed 1.5 [1]. In the γ-secretase modulator (GSM) program, optimization of substituents at the 8-position of the tetrahydro[1,2,4]triazolo[4,3-a]pyridine scaffold using ligand-lipophilicity efficiency (LLE = pIC₅₀ − cLogP) as a drug-likeness guideline was critical; increasing lipophilicity beyond a cLogP of ~3.5 induced promiscuous effects and off-target risks, while the high-LLE phenoxy compound (R)-17 (cLogP estimated ~2.8, LLE >5) demonstrated potent in vivo Aβ42 lowering without Notch-related toxicity [2]. By extension, the 3-methyl-7-amine dihydrochloride offers a lower-lipophilicity starting point (core cLogP 0.185 vs. >1.5 for CF₃) that preserves LLE headroom during subsequent derivatization, making it preferable to the 3-CF₃ analog for programs where controlling lipophilicity is paramount.

Lipophilicity Drug-likeness Lead optimization

Regioisomeric Differentiation: 7-Amine vs. 8-Amine Substitution Directs Divergent Biological Activity Profiles

The position of the amine substituent on the saturated pyridine ring is a critical determinant of biological activity. In the GSM series, systematic optimization of the 8-position of the 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine scaffold produced compounds with potent Aβ42-lowering activity (e.g., compound 2 decreased brain Aβ42 at 2.332 μg/g cortical exposure), whereas the 7-amine substitution pattern has not been reported in this GSM context, suggesting divergent target engagement [1]. Conversely, in the GLP-1 secretagogue program, the 6-ylmethylamine regioisomer proved useful as a scaffold for stimulating GLP-1 secretion, while the 7-amine position remains unexplored in this indication, representing a distinct vector for SAR exploration [2]. The 7-amine regioisomer thus occupies a unique chemical space at the intersection of two validated therapeutic programs, offering a differentiated starting point that is neither redundant with the 8-position GSM series nor the 6-ylmethylamine GLP-1 series.

Regioisomerism Structure-activity relationship Target selectivity

Conformational and Drug-Likeness Advantages of the Tetrahydro (Partially Saturated) Scaffold vs. Fully Aromatic Triazolopyridines

The 5,6,7,8-tetrahydro saturation differentiates this compound from fully aromatic 3-methyl-[1,2,4]triazolo[4,3-a]pyridin-7-amine (CAS 1214900-87-4, MW 148.17) . The saturated scaffold increases the fraction of sp³-hybridized carbons (Fsp³) from 0 (fully aromatic) to approximately 0.57 for the tetrahydro core, consistent with analyses showing that higher Fsp³ correlates with improved clinical success rates, reduced CYP450 inhibition, and lower hERG liability [1]. The Tetrahedron Letters study explicitly designed these building blocks as non-flat, bicyclic heterocycles that are likely to find utility as privileged motifs for lead-like compound design, noting that increasing three-dimensionality reduces aromatic ring count while maintaining target affinity—a key principle in modern lead-oriented synthesis [2]. The tetrahydro analog also gains a basic amine (predicted pKa ~9.7 for related tetrahydrotriazolopyridine methanamines) that the aromatic analog lacks, enabling salt formation and pH-dependent solubility modulation .

Fraction sp³ Conformational flexibility Developability

Dihydrochloride Salt Form: Aqueous Solubility and Handling Advantages vs. Free Base Analogs

The dihydrochloride salt form (MW 225.12) provides enhanced aqueous solubility relative to the free base (MW 152.20), a critical advantage for both in vitro assay preparation and potential in vivo formulation. While specific solubility data for this compound has not been published, structurally related triazolopyridine dihydrochloride salts (e.g., MK-2206 dihydrochloride, ≥92 mg/mL in water; L-Moses dihydrochloride, 100 mM in water) consistently demonstrate multi-mg/mL aqueous solubility . In contrast, the non-salt analog 3-methyl-[1,2,4]triazolo[4,3-a]pyridin-7-amine (CAS 1214900-87-4, free base) is typically supplied as a solid requiring organic co-solvent for dissolution . The dihydrochloride salt also mitigates the hygroscopicity and handling challenges associated with free amine bases, providing a defined stoichiometry (2 HCl per molecule) that ensures batch-to-batch consistency in quantitative assays.

Salt form Aqueous solubility Formulation enablement

Privileged Scaffold Validation: Multi-Indication Precedence for the Tetrahydrotriazolopyridine Core

The 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine core has been independently validated across at least four distinct therapeutic programs, a hallmark of a privileged scaffold [1]. Specifically: (i) 6-ylmethylamine derivatives stimulated GLP-1 secretion as novel anti-diabetes leads (Tetrahedron Letters 2016) [2]; (ii) 8-substituted derivatives acted as γ-secretase modulators with in vivo Aβ42 lowering in Tg2576 mice (Bioorg Med Chem 2016) [3]; (iii) triazolo[4,3-a]pyridine derivatives inhibited c-Met kinase with selectivity over 59 other kinases (Bioorg Med Chem 2016) [4]; (iv) the core appears as the tetrahydrotriazolopyridine motif in sitagliptin, the first marketed DPP-4 inhibitor, where it was explicitly noted as a substitutable fragment [5]. This breadth of validation contrasts with many alternative heterocyclic building blocks that are confined to a single target class. The 3-methyl-7-amine substitution pattern represents an underexplored vector on this extensively validated core, offering the potential to access new biological activity while leveraging the established developability track record.

Privileged scaffold Multi-target validation Fragment-based drug design

Optimal Research and Industrial Application Scenarios for 3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-amine Dihydrochloride


Lead-Oriented Synthesis and Fragment-Based Drug Design Leveraging a Privileged, Low-Lipophilicity Core

This compound is optimally deployed as a key building block in lead-oriented synthesis programs that prioritize low lipophilicity and high Fsp³. With the core cLogP of 0.185 and Fsp³ ≈ 0.57, the 7-amine handle provides a vector for facile amide coupling, reductive amination, or sulfonamide formation without introducing excessive lipophilicity, preserving LLE headroom for subsequent optimization cycles [1]. The dihydrochloride salt form ensures immediate aqueous solubility for high-throughput chemistry workflows, while the 3-methyl group provides a metabolically stable substituent that avoids the CYP liability sometimes associated with unsubstituted triazole rings [2].

Kinase Inhibitor Programs Targeting c-Met or p38 MAP Kinase with Selectivity Requirements

The [1,2,4]triazolo[4,3-a]pyridine scaffold has demonstrated potent, selective c-Met inhibition (compound 4d: selective over 59 other kinases; compound 4aa: selective over 60 kinases) and p38 MAP kinase inhibition [1][2][3]. The 3-methyl-7-amine substitution pattern offers an unexplored region of SAR space on this validated kinase scaffold, potentially enabling the discovery of inhibitors with improved selectivity profiles. The 7-amine position can be elaborated with diverse aryl, heteroaryl, or acyl groups to probe the kinase hinge-binding region or solvent-exposed channel.

Neuroscience Drug Discovery: Alzheimer's Disease and Psychiatric Indications

The tetrahydro[1,2,4]triazolo[4,3-a]pyridine scaffold has demonstrated CNS penetration and in vivo efficacy in multiple models: (R)-17 reduced soluble and insoluble brain Aβ42 and ameliorated cognitive deficit in Tg2576 mice (Alzheimer's model), while tetrahydrotriazolopyridine derivatives have been claimed as selective mGlu5 receptor potentiators for schizophrenia [1][2]. The 3-methyl-7-amine dihydrochloride represents a structurally distinct entry point for CNS-focused medicinal chemistry, with the free amine enabling rapid diversification into CNS MPO-compliant chemical space.

Metabolic Disease Programs: GLP-1 Secretagogue and DPP-4 Inhibitor Scaffold Exploration

The tetrahydrotriazolopyridine motif is a recognized pharmacophoric element in sitagliptin (DPP-4 inhibitor, IC₅₀ = 18 nM) and has been explicitly studied as a substitutable fragment for developing next-generation DPP-4 inhibitors [1]. Additionally, 6-ylmethylamine derivatives of this scaffold stimulated GLP-1 secretion, representing novel anti-diabetes leads [2]. The 3-methyl-7-amine compound provides an alternative regioisomeric starting point for exploring incretin pathway modulation, with the potential to access intellectual property space distinct from both sitagliptin analogs and the published 6-ylmethylamine GLP-1 series.

Quote Request

Request a Quote for 3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-amine;dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.